

An In-depth Technical Guide to (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

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Compound of Interest

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

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This guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, biological significance, and safety information for **(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral amino acid derivative notable for the presence of a bromine atom on the side chain.[1][2] This feature makes it a versatile intermediate in the synthesis of various bioactive molecules and unnatural amino acids.[2] It typically appears as a white to light yellow or light brown crystalline powder.[1][3][4]

Table 1: Physicochemical Properties of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide



Property	Value	Source	
CAS Number	15159-65-6	[3][5][6]	
Molecular Formula	C4H9Br2NO2	[1][3][6]	
Molecular Weight	262.93 g/mol [1][5][6]		
Melting Point	189 °C (decomposes)	[4][5]	
Optical Activity	[α]20/D +16 $^{\circ}$ (c=1 in methanol)	[4][5]	
Solubility	Soluble in water.[1] Slightly soluble in DMF and Methanol. [4]		
Appearance	White to light yellow crystalline powder	[1][3]	
SMILES String	Br.NINVALID-LINKC(O)=O	[5]	
InChI Key	JDLMXICGDYZOJH- DFWYDOINSA-N	[5][6]	

Biological and Chemical Significance

This compound serves as a valuable building block in medicinal chemistry and biochemical research.[1][2]

- Neurotransmitter Analog: Due to its structural similarity to y-aminobutyric acid (GABA), it is studied as a GABA analog.[1] It has the potential to interact with GABA receptors, making it a useful tool for investigating GABAergic signaling pathways in the central nervous system.[1]
- Intermediate for SAM Synthesis: It is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a crucial substance involved in over 40 biochemical reactions in the human body, including transmethylation and transaminopropylation.[2][3]
- Precursor for Unnatural Amino Acids: The reactive bromine atom can be substituted to create a variety of conformationally restricted GABA analogues and other unnatural amino acids, such as L-selenomethionine, which has demonstrated anti-cancer properties.[1][3]



• Enzyme Studies: It can be used as a substrate or inhibitor to study the activity, function, and inhibition mechanisms of specific enzymes involved in amino acid metabolism.[1]



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Caption: Logical workflow of research applications.

Experimental Protocols: Synthesis

Several methods for the synthesis of **(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide** have been reported, often starting from readily available chiral precursors like L-homoserine or L-methionine.[3][7]

Method 1: Synthesis from L-Homoserine[3]

- Reaction Setup: In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.
- Acid Addition: Add 16 mL of a 33% hydrogen bromide solution in acetic acid.
- Heating: Heat the reaction mixture in an oil bath at 75°C for 6 hours.



- Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess acid, yielding the crude product.
- Extraction: Extract the crude product with ethyl acetate (3 x 10 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
 evaporate the solvent. The resulting crude product is then purified by column
 chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to yield the final product as a
 white crystalline powder.

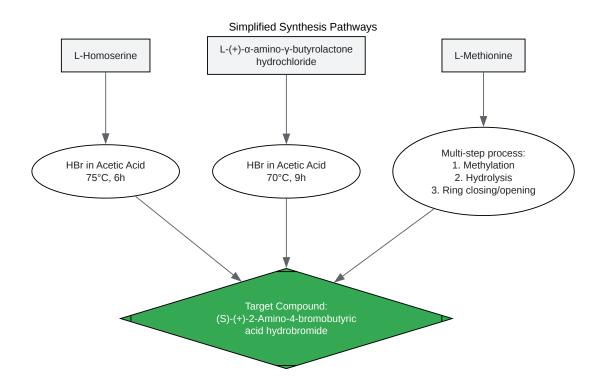
Method 2: Synthesis from L-(+)- α -amino-y-butyrolactone hydrochloride[7]

- Reaction Setup: In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of 33.7% hydrogen bromide in acetic acid.
- Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.
- Isolation: Cool the reaction mixture to room temperature while stirring.
- Filtration: Filter the resulting precipitate and wash the filter cake with diethyl ether.
- Drying: Dry the solid under vacuum to obtain the final product.

Method 3: Synthesis from L-Methionine[3] This multi-step "two-pot" synthesis involves methylation, hydrolysis, dehydration ring-closing, and bromo ring-opening.

- Methylation: Add 50.0 g (0.335 mol) of L-methionine to a mixture of 467 mL purified water, 67 mL methanol, and 50 mL (0.807 mol) methyl iodide in a 1 L flask. Stir at room temperature for 24 hours.
- Hydrolysis: After monitoring the reaction with Thin Layer Chromatography (TLC), separate
 the methyl iodide phase. Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase
 and heat in an oil bath at 130°C for 6 hours while distilling off methanol and water.
- Subsequent Steps: The process continues with further reactions involving hydrochloric acid and hydrogen peroxide to eventually yield the target compound.[3]





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Caption: Simplified synthesis pathways.

Safety and Handling

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is classified as an irritant.[6][8] Appropriate safety precautions must be taken during handling.

Table 2: GHS Hazard and Precautionary Statements



Category	Code	Statement	Source
Hazard	H315	Causes skin irritation.	[5][6][8]
H319	Causes serious eye irritation.	[5][6][8]	_
H335	May cause respiratory irritation.	[5][6][8]	
Precautionary	P261	Avoid breathing dust.	[5][6]
P280	Wear protective gloves/eye protection/face protection.	[5][8]	
P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[5][6]	_
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5][8]	
P403+P233	Store in a well- ventilated place. Keep container tightly closed.	[6]	-
P501	Dispose of contents/container in accordance with local/regional/national/international regulations.	[6][8]	_



Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this chemical.[5] Work should be conducted in a chemical fume hood.[9]

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container under an inert atmosphere.[4][9] The compound is reported to be moisture-sensitive, hygroscopic, and unstable in solution.[4]

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